BenchChemオンラインストアへようこそ!

[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

[(1R,4R)-4-(Difluoromethoxy)cyclohexyl]methyl methanesulfonate (CAS 1637310-80-5) is a chiral, enantiomerically defined methanesulfonate ester derived from trans-4-(difluoromethoxy)cyclohexylmethanol. It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the methanesulfonate group serves as a competent leaving group for nucleophilic displacement reactions.

Molecular Formula C9H16F2O4S
Molecular Weight 258.28 g/mol
Cat. No. B11765178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate
Molecular FormulaC9H16F2O4S
Molecular Weight258.28 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1CCC(CC1)OC(F)F
InChIInChI=1S/C9H16F2O4S/c1-16(12,13)14-6-7-2-4-8(5-3-7)15-9(10)11/h7-9H,2-6H2,1H3
InChIKeyDKKFTEAEGBPLDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1R,4R)-4-(Difluoromethoxy)cyclohexyl]methyl Methanesulfonate: A Defined-Stereochemistry Mesylate Building Block for Medicinal Chemistry


[(1R,4R)-4-(Difluoromethoxy)cyclohexyl]methyl methanesulfonate (CAS 1637310-80-5) is a chiral, enantiomerically defined methanesulfonate ester derived from trans-4-(difluoromethoxy)cyclohexylmethanol. It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the methanesulfonate group serves as a competent leaving group for nucleophilic displacement reactions. The compound features a (1R,4R) configuration, giving it a well-defined three-dimensional structure that is critical for the stereospecific synthesis of downstream drug candidates.

Why a Generic Cyclohexyl Mesylate Cannot Substitute [(1R,4R)-4-(Difluoromethoxy)cyclohexyl]methyl Methanesulfonate


Substituting a generic cyclohexylmethyl mesylate or a non-difluoromethoxylated analog for the title compound introduces significant stereochemical and physicochemical risks. The defined (1R,4R) configuration is essential for maintaining the correct three-dimensional orientation of the substituent in the final target molecule, directly impacting biological target engagement. Furthermore, replacing the -OCHF2 group with a simple -OCH3 or -H group alters the lipophilicity and metabolic stability of the derived compound. The difluoromethoxy group is a well-established bioisostere with a distinct Hansch hydrophobicity constant (π), which cannot be replicated by non-fluorinated analogs, potentially leading to failed candidate optimization if substituted. [1]

Quantitative Differentiation Evidence for [(1R,4R)-4-(Difluoromethoxy)cyclohexyl]methyl Methanesulfonate


Enantiomeric Purity: (1R,4R) Single Enantiomer vs. Racemic trans-Mixtures

The title compound is specified as a single enantiomer with (1R,4R) configuration. In contrast, the closest commercially available analog, (trans-4-(difluoromethoxy)cyclohexyl)methanol (the alcohol precursor), is often sold as a racemic mixture of the (1R,4R) and (1S,4S) enantiomers. Use of a racemic mixture in an enantioselective synthesis would inherently yield a 1:1 mixture of diastereomers at the stage of incorporation, reducing the final yield of the desired isomer by 50% and complicating purification.

Stereochemistry Chiral Building Blocks Asymmetric Synthesis

Purity Level: 98% vs. Industry-Standard 95% for Similar Building Blocks

Leyan supplies the target compound at a certified purity of 98%, which is superior to the 95% specification commonly offered by other vendors for this specific compound and for many analogous cyclohexylmethyl methanesulfonate building blocks. The 95% purity specification is typical for the general class of research-grade methanesulfonate esters, as confirmed by AKSci's listing for the same compound.

Chemical Purity Synthetic Intermediate Quality Control

Lipophilicity Tuning: -OCHF2 (π = +0.68) vs. -OCH3 (π = -0.02) Substituent Effect

The difluoromethoxy (-OCHF2) substituent on the target compound provides a significant and quantifiable increase in lipophilicity compared to a methoxy (-OCH3) analog. The Hansch hydrophobic substituent constant (π) for -OCHF2 is reported as approximately +0.68, while the π value for -OCH3 is approximately -0.02. [1] This difference of Δπ ≈ 0.70 translates to an approximately 5-fold increase in the octanol/water partition coefficient (logP increment of ~0.7) for the derived molecule, which can critically influence membrane permeability and in vivo distribution. [2]

Lipophilicity Bioisosteres Drug Design Hansch Constants

Metabolic Stability: Blocking O-Demethylation with -OCHF2 vs. -OCH3

A major metabolic liability of methoxy (-OCH3) substituents on cyclohexyl rings is oxidative O-demethylation by cytochrome P450 enzymes, leading to a hydroxyl group that can undergo further Phase II metabolism. Replacing the -OCH3 group with -OCHF2 is a well-validated strategy to block this metabolic soft spot. [1] Studies on analogous compounds have demonstrated that the intrinsic clearance (Clint) in human liver microsomes can be reduced by 10- to 100-fold for -OCHF2-substituted compounds relative to their -OCH3 counterparts. [2] While direct data for this specific cyclohexyl system is not publicly available, the class-level trend is strongly established.

Metabolic Stability Cytochrome P450 Oxidative Metabolism

Optimal Application Scenarios for [(1R,4R)-4-(Difluoromethoxy)cyclohexyl]methyl Methanesulfonate


Stereospecific Synthesis of Preclinical Drug Candidates Requiring Trans-1,4-Cyclohexyl Scaffolds

The (1R,4R) configuration of the compound makes it the preferred starting material for generating enantiopure trans-1,4-disubstituted cyclohexane derivatives. In contrast to using a racemic building block, which would yield a 1:1 diastereomeric mixture and require chiral separation, this single enantiomer can directly produce a single, desired stereoisomer. This is critical in pharmaceutical development where stereochemical purity is a regulatory requirement for pre-clinical toxicology and safety studies. [1]

Lead Optimization Programs Requiring a Defined Lipophilicity Increase Without Added Hydrogen Bond Donors

When a lead series suffers from poor membrane permeability (low logP), the -OCHF2 group of this building block can be used to increase the partition coefficient by approximately 0.7 log units, as inferred from Hansch constants. This is a more precise modification than introducing a methyl or ethyl group, which can add conformational flexibility. The building block's mesylate leaving group then facilitates efficient coupling to the core scaffold. [1]

Mitigation of Oxidative Metabolism Hotspots in Cyclohexyl-Containing Series

For drug candidates where a metabolically labile methoxy group has been identified as the primary site of oxidation, replacing it with a difluoromethoxy group is a standard strategy to improve metabolic stability. This building block allows the direct installation of this protected group early in the synthesis, avoiding late-stage functional group interconversions. The documented 10- to 100-fold reduction in intrinsic clearance for analogous systems supports this use case. [1]

Quote Request

Request a Quote for [(1R,4R)-4-(difluoromethoxy)cyclohexyl]methyl methanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.